molecular formula C22H27BrN2O4S B3983276 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(4-ethoxyphenyl)glycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(4-ethoxyphenyl)glycinamide

Cat. No.: B3983276
M. Wt: 495.4 g/mol
InChI Key: XYOPKTDARILRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(4-ethoxyphenyl)glycinamide is an organic compound with the molecular formula C22H27BrN2O4S. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, a cyclohexyl group, and an ethoxyphenyl group attached to a glycinamide backbone . It is a complex molecule that finds applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(4-ethoxyphenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine to form an intermediate sulfonamide. This intermediate is then reacted with 4-ethoxyphenylglycine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The process may also include purification steps like recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(4-ethoxyphenyl)glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(4-ethoxyphenyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(4-ethoxyphenyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The bromophenyl group may also interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(4-ethoxyphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group provides steric hindrance, affecting its reactivity and interaction with molecular targets. The ethoxyphenyl group adds to its lipophilicity, influencing its solubility and membrane permeability .

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BrN2O4S/c1-2-29-20-12-10-18(11-13-20)24-22(26)16-25(19-6-4-3-5-7-19)30(27,28)21-14-8-17(23)9-15-21/h8-15,19H,2-7,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOPKTDARILRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(4-ethoxyphenyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(4-ethoxyphenyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(4-ethoxyphenyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(4-ethoxyphenyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(4-ethoxyphenyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(4-ethoxyphenyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.